2-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde
Description
2-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde is a fluorinated benzaldehyde derivative characterized by a 4-nitrobenzaldehyde core substituted at the 2-position with a 3,3-difluoropyrrolidinyl group. The compound’s structure combines an electron-withdrawing nitro group and a fluorinated pyrrolidine ring, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O3/c12-11(13)3-4-14(7-11)10-5-9(15(17)18)2-1-8(10)6-16/h1-2,5-6H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBXHCIZQSSIPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=CC(=C2)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde typically involves the reaction of 3,3-difluoropyrrolidine with 4-nitrobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The difluoropyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzoic acid.
Reduction: 2-(3,3-Difluoropyrrolidin-1-yl)-4-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde involves its interaction with specific molecular targets. The difluoropyrrolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde with structurally or functionally related compounds:
Key Comparative Insights
Metabolic Stability: The difluoropyrrolidine group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs. Fluorine’s electronegativity and strong C–F bonds hinder oxidative degradation, a major pathway observed in CP-93,393 (e.g., pyrimidine ring cleavage ). This resistance could translate to a longer half-life in biological systems. In contrast, CP-93,393 undergoes rapid metabolism via hydroxylation, conjugation, and pyrimidine ring cleavage, with <0.5% excreted unchanged in humans .
Reactivity and Synthetic Utility: The aldehyde group in the target compound enables reactions such as Schiff base formation, similar to 4-nitrobenzaldehyde derivatives in and . However, the electron-withdrawing nitro group may reduce aldehyde reactivity compared to non-nitro analogs. Fluorinated pyrrolidines are increasingly used in drug design to improve bioavailability and target binding, as seen in CP-93,393’s pyrrolidine-2,5-dione moiety .
The nitro group’s redox activity may contribute to cytotoxicity . CP-93,393 demonstrates serotonin 5-HT1A agonist and dopamine D2 agonist activity, highlighting the therapeutic relevance of structurally complex nitro-aromatic compounds .
Coordination Chemistry: The Schiff base ligands in form stable complexes with metals (Zn, Cd, Hg), facilitated by the nitro group’s electron-withdrawing effects. The target compound’s aldehyde and difluoropyrrolidine groups may similarly act as ligands, though fluorination could alter coordination behavior compared to non-fluorinated imidazolidines .
Research Findings and Speculations
- Fluorination Impact: Fluorinated pyrrolidines are known to enhance metabolic stability and lipophilicity, which could make the target compound more drug-like than non-fluorinated analogs (e.g., imidazolidine derivatives in ).
- Nitro Group Role : The nitro group’s electron-withdrawing nature may facilitate nucleophilic aromatic substitutions (e.g., in ’s large-scale synthesis) or redox-mediated biological activity .
- Synthetic Versatility : The compound’s aldehyde group offers modularity for derivatization, akin to Schiff base formation in and , enabling diverse applications in medicinal chemistry.
Biological Activity
2-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde is a synthetic compound characterized by its unique molecular structure, which includes a pyrrolidine ring with two fluorine substitutions and a nitro group attached to a benzaldehyde moiety. This combination of functional groups suggests potential biological activities that merit investigation.
Chemical Structure
The molecular formula for this compound is C11H10F2N2O3, with a molecular weight of 256.21 g/mol. The presence of the difluoropyrrolidine enhances lipophilicity and metabolic stability, which are crucial for bioactivity.
Biological Activities
Research indicates that compounds containing both nitro and pyrrolidine moieties exhibit significant biological activities, including:
- Antimicrobial properties : Similar compounds have shown effectiveness against various bacterial strains.
- Anticancer activity : The nitro group is known to enhance cytotoxicity in certain cancer cell lines.
- Neuroprotective effects : Pyrrolidine derivatives have been studied for their potential in neuroprotection.
Table 1: Comparison of Biological Activities
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-Nitrobenzaldehyde | Contains only a nitro group | Antimicrobial properties |
| 3-Amino-4-nitrobenzaldehyde | Amino group instead of pyrrolidine | Anticancer activity |
| 2-(Pyrrolidin-1-yl)-4-nitrobenzaldehyde | Lacks fluorine substitution | Potentially less potent than the target compound |
| This compound | Dual fluorine substitution on pyrrolidine | Enhanced lipophilicity and potential bioactivity |
The biological activity of this compound may be attributed to its ability to interact with various biological targets. Studies suggest that compounds with similar structures can induce reactive oxygen species (ROS), leading to cellular stress and apoptosis in cancer cells. This mechanism is particularly relevant in the context of anticancer therapies.
Case Studies
- Anticancer Efficacy : A study focused on the synthesis and evaluation of nitro-substituted compounds revealed that derivatives similar to this compound exhibited selective cytotoxicity against tumor cells while sparing normal cells. The introduction of electron-withdrawing groups like nitro enhances the compounds' ability to induce apoptosis through ROS generation .
- Antimicrobial Activity : Research on compounds with similar structural motifs has demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess such properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
